1H-Indole-1-propionic acid, 3-(diphenylmethyl)-
CAS No.: 53924-17-7
Cat. No.: VC18433210
Molecular Formula: C24H21NO2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53924-17-7 |
---|---|
Molecular Formula | C24H21NO2 |
Molecular Weight | 355.4 g/mol |
IUPAC Name | 3-(3-benzhydrylindol-1-yl)propanoic acid |
Standard InChI | InChI=1S/C24H21NO2/c26-23(27)15-16-25-17-21(20-13-7-8-14-22(20)25)24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,24H,15-16H2,(H,26,27) |
Standard InChI Key | YSIRQMKOJSTZCP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)CCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s indole core consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. The propionic acid group () at the 1-position introduces carboxylic acid functionality, while the diphenylmethyl group () at the 3-position contributes steric bulk and lipophilicity . This arrangement is critical for its chemical behavior, as the indole ring’s electron-rich nature facilitates electrophilic substitutions, and the diphenylmethyl group enhances hydrophobic interactions.
Physical and Chemical Properties
Key physicochemical parameters include a predicted density of , a boiling point of 557.8 \pm 38.0 \, ^\circ\text{C}, and a pKa of . These properties influence solubility and reactivity; for instance, the low pKa indicates moderate acidity, favoring deprotonation in physiological environments. The molecular weight and lipophilic substituents suggest limited aqueous solubility, necessitating organic solvents for handling.
Table 1: Physicochemical Properties of 1H-Indole-1-propionic acid, 3-(diphenylmethyl)-
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight (g/mol) | 355.4 |
Density (g/cm³) | |
Boiling Point (°C) | |
pKa |
Synthesis and Preparation
General Synthetic Approaches
While detailed synthetic protocols for 1H-Indole-1-propionic acid, 3-(diphenylmethyl)- are scarce, its preparation likely involves multi-step functionalization of indole precursors. The Fischer indole synthesis—a classic method for constructing indole rings via cyclization of arylhydrazones—could serve as a foundational step. Subsequent alkylation or Friedel-Crafts reactions might introduce the diphenylmethyl group, followed by propionic acid side-chain incorporation through nucleophilic substitution or carboxylation.
Challenges in Synthesis
The steric hindrance imposed by the diphenylmethyl group complicates regioselective substitutions. Furthermore, achieving proper orientation of the propionic acid moiety requires careful protection-deprotection strategies to prevent undesired side reactions. Advances in catalytic asymmetric synthesis could improve yields, though scalability remains a hurdle for industrial applications.
Chemical Reactivity and Functionalization
Reactivity of the Propionic Acid Group
The carboxylic acid moiety participates in typical acid-base reactions, forming salts with bases or undergoing esterification with alcohols. Amide coupling reactions using activators like thionyl chloride () could yield derivatives for pharmacological profiling . For example, conversion to the acid chloride enables nucleophilic acyl substitutions, expanding the compound’s utility in drug design .
Biological Activities and Mechanisms
Metabolic and Anti-Inflammatory Effects
Indole derivatives often modulate metabolic pathways via interactions with aryl hydrocarbon receptors (AhR) or peroxisome proliferator-activated receptors (PPARs). The diphenylmethyl group’s bulk could influence receptor binding affinity, while the propionic acid moiety may mimic endogenous fatty acids, altering lipid metabolism. Preliminary data on analogs suggest anti-inflammatory activity through inhibition of cyclooxygenase-2 (COX-2).
Applications in Pharmaceutical Research
Drug Discovery Scaffolds
The compound’s dual functionality—combining a rigid aromatic core with flexible acid chains—makes it a versatile scaffold for designing kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Computational docking studies could identify target proteins, leveraging the diphenylmethyl group for hydrophobic pocket interactions.
Prodrug Development
Ester or amide derivatives of the propionic acid group may serve as prodrugs, improving oral bioavailability. For instance, ethyl ester analogs could undergo enzymatic hydrolysis in vivo, releasing the active carboxylic acid form . Such strategies are critical for optimizing pharmacokinetic profiles.
Structural Analogs and Comparative Analysis
Key Analogues
Several indole derivatives share structural motifs with 1H-Indole-1-propionic acid, 3-(diphenylmethyl)-, yet differ in substitution patterns:
Table 2: Structurally Related Indole Derivatives
Impact of Substituent Positioning
Shifting the diphenylmethyl group from C3 to C2 (as in the analog from Table 2) alters steric and electronic environments, potentially redirecting biological activity toward different targets. Similarly, replacing the propionic acid with a carboxylic acid at C2 (as in 5-methoxyindole-2-carboxylic acid) modifies solubility and hydrogen-bonding capacity.
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